

An In-depth Technical Guide to (R)-2-Methyl-CBS-oxazaborolidine

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Compound of Interest

Compound Name: (R)-2-Methyl-CBS-oxazaborolidine

Cat. No.: B052823

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(R)-2-Methyl-CBS-oxazaborolidine, also known as Corey's catalyst, is a chiral organoboron catalyst widely employed in asymmetric synthesis.^{[1][2]} Its primary application is in the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols, a transformation of significant importance in the synthesis of pharmaceuticals and other fine chemicals.^{[1][3][4]} This guide provides a comprehensive overview of its properties, mechanism of action, and a detailed experimental protocol for its use.

Properties of (R)-2-Methyl-CBS-oxazaborolidine

The physical and chemical properties of **(R)-2-Methyl-CBS-oxazaborolidine** are summarized in the table below. The data is provided for the solid compound and its commonly used 1 M solution in toluene.

Property	Value
CAS Number	112022-83-0[1][5][6][7]
Molecular Formula	C ₁₈ H ₂₀ BNO[1][5][6]
Molecular Weight	277.17 g/mol [1][3][6]
Appearance	Solid[8] or Clear Pale Yellow Solution (1M in Toluene)[5]
Melting Point	85-95 °C[8][9]
Boiling Point (1M in Toluene)	111 °C[6][9]
Density (1M in Toluene)	0.95 g/mL at 25 °C[6][9]
Synonyms	(R)-(+)-2-Methyl-CBS-oxazaborolidine, (R)-5,5-Diphenyl-2-methyl-3,4-propano-1,3,2-oxazaborolidine, Corey's catalyst[1]

The Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for the enantioselective reduction of a wide range of prochiral ketones.[10] The reaction is catalyzed by a chiral oxazaborolidine, such as **(R)-2-Methyl-CBS-oxazaborolidine**, and utilizes a borane source, typically borane-dimethylsulfide (BMS) or borane-tetrahydrofuran (THF) complex.[2][10]

The mechanism of the CBS reduction involves a well-defined catalytic cycle that ensures high enantioselectivity.[10][11] The key steps are:

- Coordination of the borane to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. [10][11] This coordination enhances the Lewis acidity of the endocyclic boron atom.[10][11]
- The activated catalyst-borane complex then coordinates to the ketone at the sterically more accessible lone pair of the oxygen atom.[10]
- A face-selective intramolecular hydride transfer from the coordinated borane to the carbonyl carbon occurs via a six-membered ring transition state.[10][12]

- The resulting alkoxyborane dissociates, regenerating the catalyst for the next cycle.[\[10\]](#)
- Acidic workup of the alkoxyborane yields the chiral alcohol.[\[10\]](#)

This catalytic cycle is highly efficient, typically requiring only 2-10 mol% of the CBS catalyst.[\[2\]](#) The reaction is sensitive to moisture, and therefore, must be conducted under anhydrous conditions to achieve high enantiomeric excess.[\[10\]](#)[\[13\]](#)

Experimental Protocol: Asymmetric Reduction of Acetophenone

This protocol provides a general procedure for the asymmetric reduction of acetophenone to (R)-1-phenylethanol using **(R)-2-Methyl-CBS-oxazaborolidine**.

Materials:

- **(R)-2-Methyl-CBS-oxazaborolidine** (1 M solution in toluene)
- Borane-dimethylsulfide complex (BMS)
- Acetophenone
- Anhydrous tetrahydrofuran (THF)
- Methanol
- 1 M Hydrochloric acid (HCl)
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO_4)
- Argon or Nitrogen gas for inert atmosphere

Procedure:

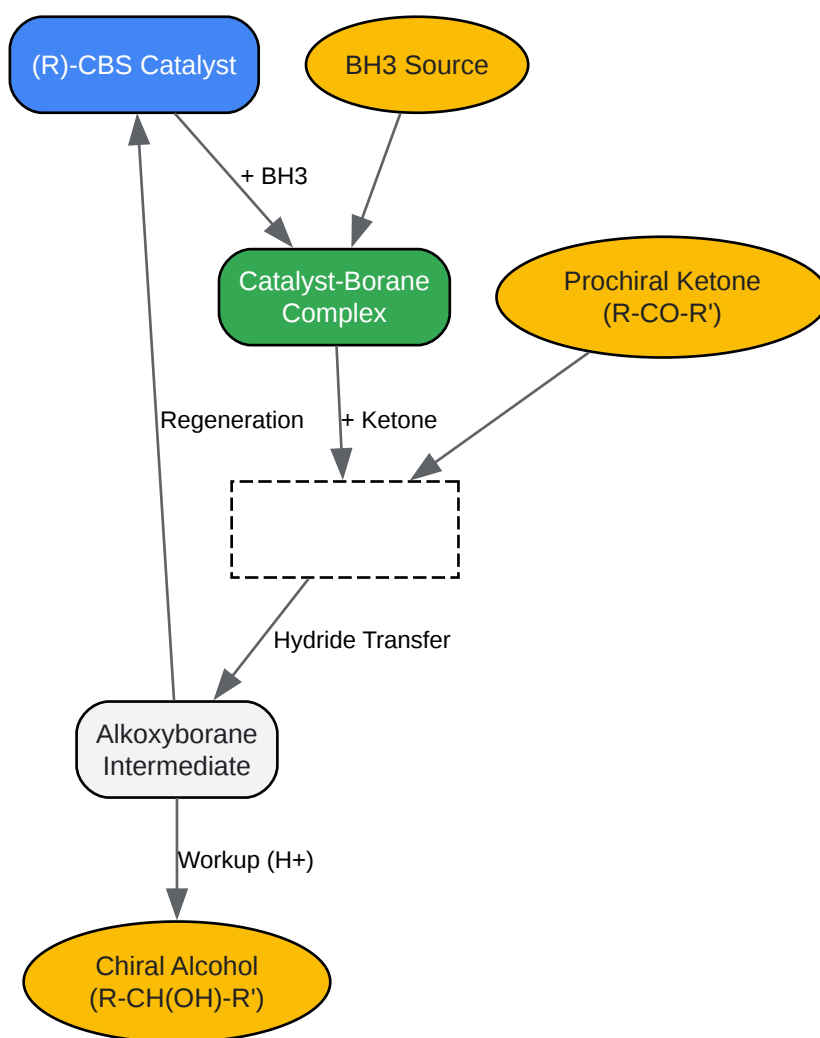
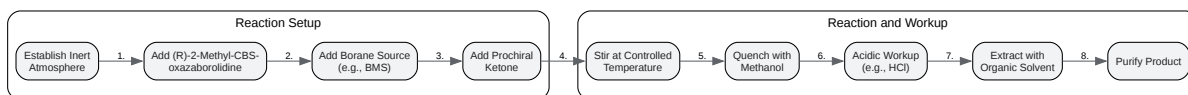
- To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the **(R)-2-Methyl-CBS-oxazaborolidine** solution (0.05 to

0.1 equivalents).

- The solvent is typically removed under vacuum and replaced with anhydrous THF.
- Cool the flask to 0 °C in an ice bath.
- Slowly add the borane-dimethylsulfide complex (0.6 to 1.0 equivalents) to the catalyst solution and stir for 10-15 minutes at this temperature.
- In a separate flask, prepare a solution of acetophenone (1.0 equivalent) in anhydrous THF.
- Slowly add the acetophenone solution to the catalyst-borane mixture at 0 °C.
- The reaction mixture is then stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of methanol.
- Add 1 M HCl and stir for 30 minutes.
- Extract the product with diethyl ether (3 x 20 mL).
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
- The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography on silica gel to yield (R)-1-phenylethanol.

Visualization of the Catalytic Cycle

The following diagrams illustrate the key relationships and the catalytic cycle of the Corey-Bakshi-Shibata reduction.



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